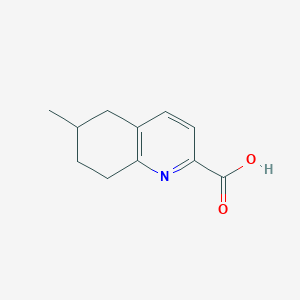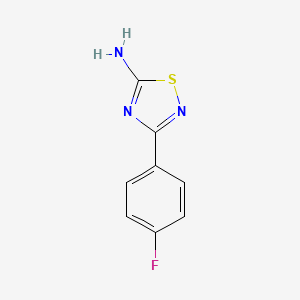
Ácido 6-metil-5,6,7,8-tetrahidroquinolina-2-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid is a heterocyclic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities . The structure consists of a quinoline core with a carboxylic acid group at the 2-position and a methyl group at the 6-position, making it a unique derivative of tetrahydroquinoline.
Aplicaciones Científicas De Investigación
6-Methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid typically involves the reaction of 5,6,7,8-tetrahydroquinoline with various reagents. One common method includes the lithiation of 5,6,7,8-tetrahydroquinoline followed by carboxylation with carbon dioxide . The reaction conditions often involve the use of strong bases like n-butyllithium or Grignard reagents to generate the reactive intermediates.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted quinolines, amides, nitriles, and thioamides .
Mecanismo De Acción
The mechanism of action of 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with DNA .
Comparación Con Compuestos Similares
5,6,7,8-Tetrahydroquinoline: Lacks the methyl and carboxylic acid groups.
2-Methyl-5,6,7,8-tetrahydroquinoline: Similar structure but without the carboxylic acid group.
6-Hydroxy-5,6,7,8-tetrahydroquinoline: Contains a hydroxyl group instead of a methyl group.
Uniqueness: 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
IUPAC Name |
6-methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-2-4-9-8(6-7)3-5-10(12-9)11(13)14/h3,5,7H,2,4,6H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIWTOWKRPUFHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=CC(=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-fluorophenyl)sulfamoyl]-2-methyl-1H-indole-3-carboxamide](/img/structure/B2380521.png)
![[6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B2380522.png)
![6-Cyclopentyl-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2380524.png)



![N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2380531.png)

![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2380534.png)

![N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2380536.png)
![Methyl (E)-4-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2380537.png)
![N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-sulfonamide](/img/structure/B2380538.png)
![1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2380542.png)
